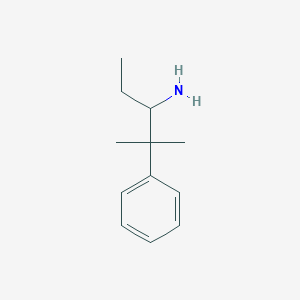

4-(4-(トリフルオロメチル)フェニル)ピリジン-3-アミン

説明

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

科学的研究の応用

医薬品開発

医薬品におけるトリフルオロメチル基は、しばしば薬物の生物学的活性に寄与します。この化合物は、そのトリフルオロメチルフェニル基によって、創薬における重要なファーマコフォアとなり得ます。 トリフルオロメチル基を含む薬剤は、FDA によって承認されていることが判明しており、医薬品化学におけるこのような基の重要性を示しています .

鎮痛の可能性

研究によると、トリフルオロメチルフェニル化合物の誘導体は、強力な鎮痛効果を示すことが明らかになっています。 この化合物の類似体に関する研究では、マウスモデルにおいて鎮痛効果が実証され、従来のオピオイドと比較して副作用の少ない新しい鎮痛剤としての可能性を示唆しています .

農薬

トリフルオロメチルフェニル基を持つ化合物は、優れた害虫防除特性を持つことが観察されています。 これは、4-(4-(トリフルオロメチル)フェニル)ピリジン-3-アミンを、より高い効力を備えた新しい殺虫剤の合成に利用できることを示唆しています .

生化学分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .

Cellular Effects

Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine vary with different dosages in animal models .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine involves the trifluoromethylation of 4-iodobenzene, followed by coupling with pyridine derivatives . Another approach includes the dehydroaromatization of trifluorotoluene with pyridine under specific reaction conditions . These methods typically require the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine often involves large-scale reactions using optimized synthetic routes. The process may include steps such as solvent exchange, heating, and distillation to purify the compound . Safety measures are crucial during production due to the compound’s flammability and potential health hazards.

化学反応の分析

Types of Reactions: 4-[4-(Trifluor

特性

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKHVLKCYZHFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)

![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)

![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)

![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)

![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)

![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)

![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)